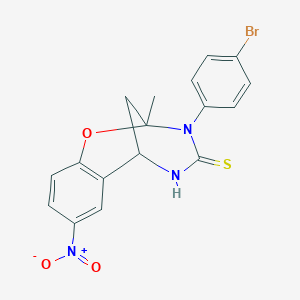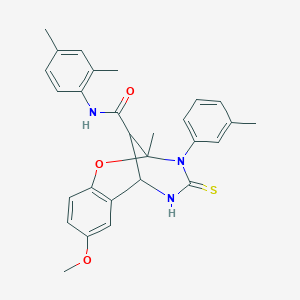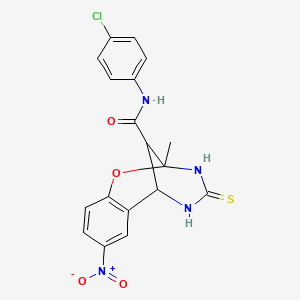![molecular formula C20H15BrN2O4 B11217164 3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B11217164.png)
3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide is an organic compound that features a bromine atom, a nitro group, and a methylphenoxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide typically involves multiple steps:
Nitration: The starting material, 3-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated product is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Coupling Reaction: The brominated nitro compound is coupled with 3-bromobenzoyl chloride in the presence of a base like triethylamine to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or sodium dithionite in aqueous conditions.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Substitution: Products vary depending on the nucleophile used (e.g., azides, nitriles, thiols).
Reduction: The primary product is the corresponding amine.
Oxidation: The primary product is the corresponding carboxylic acid.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Cancer Research: Studied for its potential anti-cancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism by which 3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
3-bromo-N-(3,5-dichlorophenyl)benzamide: Similar structure but with dichloro substitution.
3-bromo-N-(4-nitrophenyl)benzamide: Similar structure but with a different nitro substitution pattern.
3-bromo-N-(3-methylphenyl)benzamide: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of both a nitro group and a bromine atom allows for diverse chemical transformations and interactions.
特性
分子式 |
C20H15BrN2O4 |
|---|---|
分子量 |
427.2 g/mol |
IUPAC名 |
3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide |
InChI |
InChI=1S/C20H15BrN2O4/c1-13-4-2-7-18(8-13)27-19-11-16(10-17(12-19)23(25)26)22-20(24)14-5-3-6-15(21)9-14/h2-12H,1H3,(H,22,24) |
InChIキー |
JSSNGHXZBWITEP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-1-Benzopyran-2-one, 3-[2-[(2-chlorophenyl)amino]-4-thiazolyl]-](/img/structure/B11217085.png)

![N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide](/img/structure/B11217108.png)
![7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11217119.png)
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11217120.png)
![3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11217121.png)
![Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11217124.png)

![[4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate](/img/structure/B11217139.png)




![2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B11217154.png)
